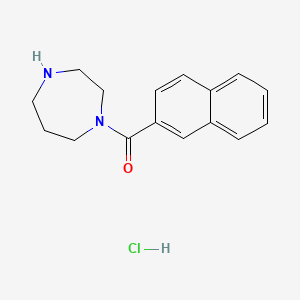
1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride
Übersicht
Beschreibung
1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride is a chemical compound with the CAS Number: 1803612-19-2 . It has a molecular weight of 290.79 . The IUPAC name for this compound is (1,4-diazepan-1-yl) (naphthalen-2-yl)methanone hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N2O.ClH/c19-16(18-10-3-8-17-9-11-18)15-7-6-13-4-1-2-5-14(13)12-15;/h1-2,4-7,12,17H,3,8-11H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound appears as a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Regiospecific Cyclometallation : A study demonstrated the synthesis and spectral properties of peri-palladate via regiospecific cyclometallation, utilizing a naphthalene derivative as a ligand towards palladium(II), highlighting its potential in creating complex metal-organic structures (Neogi et al., 2006).
- Unusual Rearrangements : Research into the decomposition of benznorcaradienycarbonyl azide, derived from naphthalene, revealed novel rearrangement reactions, suggesting the potential of naphthalene derivatives in studying organic reaction mechanisms and synthesizing unique organic compounds (Doering & Goldstein, 1959).
Environmental Science
- Degradation of Naphthalene Dye Intermediates : A study on the degradation of the naphthalene dye intermediate 1-diazo-2-naphthol-4-sulfonic acid using Fenton's reagent explored the oxidation reactions involved, providing insights into environmental remediation techniques for aromatic compounds (Zhu et al., 2012).
Chemical Reactions and Mechanisms
- Enantioselective Oxidative Coupling : Research involving 1,5-diazadecalin metal complexes in the enantioselective oxidative coupling of naphthol derivatives showcases the potential of naphthalene-related compounds in asymmetric synthesis and the creation of chiral molecules (Li et al., 2003).
- Atmospheric Chemistry of Naphthalene : Studies on the gas-phase reactions of naphthalene with OH and NO3 radicals provide critical insights into the atmospheric fate of polycyclic aromatic hydrocarbons (PAHs), highlighting the environmental impact and transformation of naphthalene derivatives (Sasaki et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,4-diazepan-1-yl(naphthalen-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c19-16(18-10-3-8-17-9-11-18)15-7-6-13-4-1-2-5-14(13)12-15;/h1-2,4-7,12,17H,3,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPGJPHNGFYZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride | |
CAS RN |
1803612-19-2 | |
| Record name | Methanone, (hexahydro-1H-1,4-diazepin-1-yl)-2-naphthalenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




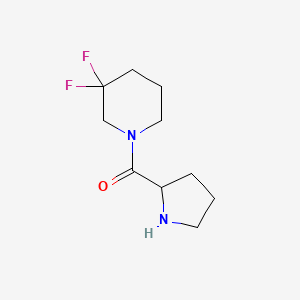
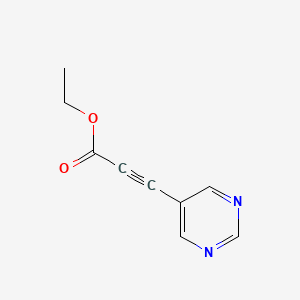


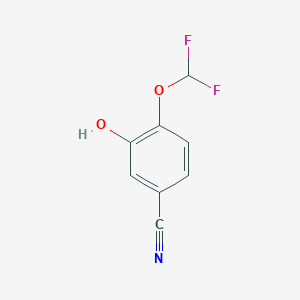
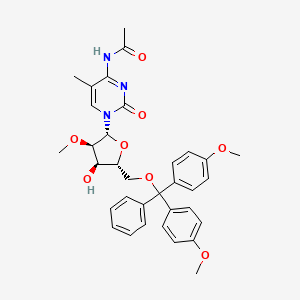
![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435330.png)
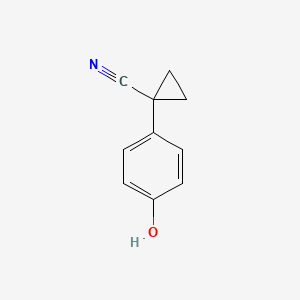
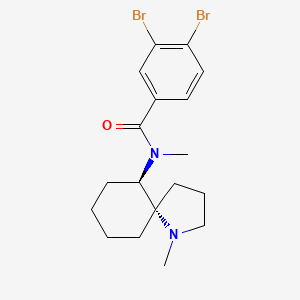
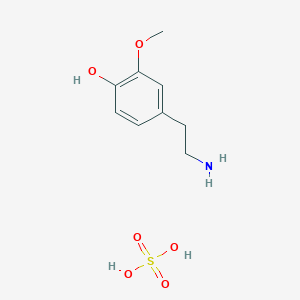

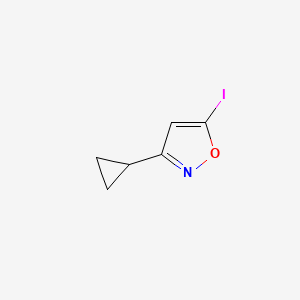
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline](/img/structure/B1435341.png)